molecular formula C8H7Br2Cl B1445199 Benzene, 1,3-bis(bromomethyl)-5-chloro- CAS No. 781616-32-8

Benzene, 1,3-bis(bromomethyl)-5-chloro-

Cat. No. B1445199
CAS RN: 781616-32-8
M. Wt: 298.4 g/mol
InChI Key: XZHUMKMJIWMDNH-UHFFFAOYSA-N
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Description

“Benzene, 1,3-bis(bromomethyl)-5-chloro-” is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as m-Xylene, α,α’-dibromo-; α,α’-Dibromo-m-xylene; m-α,α’-Dibromoxylene; m-Bis(bromomethyl)benzene; m-Xylylene dibromide; 1,3-Bis(bromomethyl)benzene; α,α’-Dibromo-meta-xylene; m-(Bromomethyl)benzyl bromide .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-bis(bromomethyl)-5-chloro-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H8Br2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

“Benzene, 1,3-bis(bromomethyl)-5-chloro-” has a molecular weight of 263.957 . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Crystal Structure and Packing Patterns

  • Bromo- and Dibromomethyl Substituted Benzenes and Naphthalenes: These compounds, including 1,3-bis(dibromomethyl)benzene, exhibit packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds, crucial in crystal packing. The study also discusses Type I and II interactions considering the effective atomic radius of bromine (Kuś et al., 2023).

Synthetic Applications

  • Green Electro-Synthesis

    The electrochemical reduction of 1,2-bis(bromomethyl)benzene demonstrates a green synthesis process through Diels–Alder reactions, producing compounds like 5,5a,6a,7,12,12a,13a,14-octahydropentacene-6,13-dione with high yield and purity (Habibi et al., 2014).

  • Synthesis of Macrocycles

    Macrocycles containing amide-ether-amine groups are synthesized from 1,2-bis(ethoxycarbonylmethoxy)benzene, showcasing selective extraction and binding of metal cations, highlighting the compound's potential in creating complex molecules (Kumar et al., 1992).

  • Preparation of Bis-PTA Derivatives

    Research on preparing bis-phosphines from compounds like 1,3-bis(bromomethyl)benzene with phosphatricyclo decane, indicates the impact of substituents on the aromatic ring on water-solubility, useful in designing water-soluble systems (Krogstad et al., 2009).

  • N-Heterocyclic Dicarbene Iridium(III) Pincer Complexes

    The reaction involving 1,3-bis(bromomethyl)benzene and 1-bromoadamantane led to the synthesis of new iridium(III) hydride pincer complexes, significant in organometallic chemistry and catalyst design (Zuo & Braunstein, 2012).

Material Science and Engineering

  • Fullerene Polymers for Photovoltaic Devices: A new class of macromolecules incorporating fullerene, synthesized using 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene, demonstrates potential for use in photovoltaic applications due to their electronic activity and novel solid-state behavior (Hiorns et al., 2009).

Safety And Hazards

The safety data sheet for “Benzene, 1,3-bis(bromomethyl)-5-chloro-” indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-bis(bromomethyl)-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHUMKMJIWMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(bromomethyl)-5-chlorobenzene

CAS RN

781616-32-8
Record name 1,3-bis(bromomethyl)-5-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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